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molecular formula C13H16O B8674378 4-Benzylcyclohex-2-en-1-ol CAS No. 136559-09-6

4-Benzylcyclohex-2-en-1-ol

Cat. No. B8674378
M. Wt: 188.26 g/mol
InChI Key: CSTJWPJIJRVQCH-UHFFFAOYSA-N
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Patent
US05962403

Procedure details

To a suspension of 3.2 g of lithium aluminum hydride in 500 ml of ether, 30 g of 4-benzyl-2-cyclohexen-1-one were added dropwise at 0° C. After stirring the mixture for 2 hours at the same temperature, it was washed with diluted hydrochloric acid and water, and the resultant organic layer was dried and concentrated, thereby obtaining 31 g of a crude product. This product was purified by column chromatography to obtain 30 g (yield: 98%) of 4-benzyl-2-cyclohexen-1-ol. A ratio of a cis-form to a trans-form was found to be 32:68 by 1H-NMR.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH:16]=[CH:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CCOCC>[CH2:7]([CH:14]1[CH2:19][CH2:18][CH:17]([OH:20])[CH:16]=[CH:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1C=CC(CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 2 hours at the same temperature, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise at 0° C
WASH
Type
WASH
Details
was washed with diluted hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
the resultant organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 31 g of a crude product
CUSTOM
Type
CUSTOM
Details
This product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C=CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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